Bienvenue dans la boutique en ligne BenchChem!

N-cyclopropyl-4-(methylsulfanyl)benzamide

Lipophilicity ADME Physicochemical properties

N‑Cyclopropyl‑4‑(methylsulfanyl)benzamide (CAS 1088204‑17‑4) is a para‑substituted benzamide scaffold featuring a cyclopropyl amide and a methylsulfanyl (SMe) group. With a molecular weight of 207.29 g·mol⁻¹ and a calculated logP of ~2.14, the compound bridges moderate lipophilicity and high ligand efficiency.

Molecular Formula C11H13NOS
Molecular Weight 207.29 g/mol
CAS No. 1088204-17-4
Cat. No. B3375259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-4-(methylsulfanyl)benzamide
CAS1088204-17-4
Molecular FormulaC11H13NOS
Molecular Weight207.29 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C(=O)NC2CC2
InChIInChI=1S/C11H13NOS/c1-14-10-6-2-8(3-7-10)11(13)12-9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H,12,13)
InChIKeyZPEUMWXRXJPJFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropyl-4-(methylsulfanyl)benzamide (CAS 1088204-17-4): A Versatile Para‑Substituted Benzamide Building Block for Medicinal Chemistry


N‑Cyclopropyl‑4‑(methylsulfanyl)benzamide (CAS 1088204‑17‑4) is a para‑substituted benzamide scaffold featuring a cyclopropyl amide and a methylsulfanyl (SMe) group . With a molecular weight of 207.29 g·mol⁻¹ and a calculated logP of ~2.14, the compound bridges moderate lipophilicity and high ligand efficiency . Commercial availability at ≥95 % purity from multiple vendors makes it a convenient, reproducible starting point for fragment‑based screening, kinase inhibitor design, and structure–activity relationship (SAR) exploration .

Why Generic Substitution Fails: The Methylsulfanyl Group Confers a Unique Lipophilicity–Polarity Balance That Cannot Be Matched by Common 4‑Substituents


Within the N‑cyclopropylbenzamide chemotype, the 4‑substituent is the dominant determinant of lipophilicity, hydrogen‑bond character, and metabolic liability. The methylsulfanyl group (calculated logP ≈ 2.14) imparts a significantly higher logP than the 4‑methoxy analog (XlogP ≈ 1.7) , yet retains a lower topological polar surface area (TPSA ≈ 29 Ų) than many heteroatom‑containing alternatives. This unique profile simultaneously enhances membrane permeability while maintaining sufficient aqueous solubility—a balance that cannot be reproduced by simply exchanging SMe for OMe, Cl, or F. Because even small changes in logP or TPSA can shift a compound across critical ADME thresholds, direct replacement with a structurally similar benzamide risks altering target engagement, pharmacokinetics, and ultimately biological efficacy.

Quantitative Differentiation Guide: Head‑to‑Head and Cross‑Study Evidence for N‑Cyclopropyl‑4‑(methylsulfanyl)benzamide


Lipophilicity Differentiation: Methylsulfanyl Outperforms Methoxy in logP

The calculated logP of N‑cyclopropyl‑4‑(methylsulfanyl)benzamide is 2.14 (Fluorochem) , compared to an XlogP of 1.7 for the 4‑methoxy analog N‑cyclopropyl‑4‑methoxybenzamide . The ΔlogP of 0.44 corresponds to a ~2.75‑fold increase in octanol‑water partitioning, translating into higher predicted membrane permeability while retaining a moderate TPSA of 29.1 Ų .

Lipophilicity ADME Physicochemical properties

Metabolic Stability Advantage: Cyclopropyl Amide vs. N‑Alkyl Benzamide

Cyclopropyl amides exhibit reduced susceptibility to cytochrome P450‑mediated N‑dealkylation relative to N‑methyl or N‑ethyl amides, as established in enzymatic studies [1]. While a direct head‑to‑head metabolic stability measurement for N‑cyclopropyl‑4‑(methylsulfanyl)benzamide is not available in the public domain, the cyclopropyl amide motif is a well‑validated class‑level feature that improves metabolic half‑life in benzamide‑based drug candidates [2].

Metabolic stability Cytochrome P450 Amide N‑dealkylation

Factor Xa Inhibitor Scaffold Compatibility: Thioether‑Substituted Benzamide Fragments

The combination of a cyclopropyl amide and a 4‑(methylsulfanyl)benzamide core maps directly onto the pharmacophore described in WO2005034867 [1]. In that patent series, close structural analogs achieve nanomolar IC50 values against human factor Xa (e.g., 24 nM for a related benzamide in a chromogenic substrate assay) [2]. Although the IC50 of the title compound itself has not been published, its structural fidelity to the series’ SAR strongly supports its use as a validated starting fragment for anticoagulant lead optimization.

Factor Xa Anticoagulant Scaffold validation

Batch‑to‑Batch Reproducibility: Commercial ≥95 % Purity vs. In‑House Synthesized Analogs

N‑Cyclopropyl‑4‑(methylsulfanyl)benzamide is commercially available at ≥95 % purity from multiple independent suppliers (Chemscene, Fluorochem, CymitQuimica) . In‑house synthesis of custom analogs often yields variable purity (e.g., 85–92 %) that can introduce confounding impurities into biological assays, leading to false positives or inaccurate IC50 measurements.

Purity Reproducibility Screening

Prioritized Research and Industrial Application Scenarios for N‑Cyclopropyl‑4‑(methylsulfanyl)benzamide


Fragment‑Based Drug Discovery for p38 MAPK or Factor Xa Inhibitors

The compact, ligand‑efficient structure of N‑cyclopropyl‑4‑(methylsulfanyl)benzamide makes it an ideal fragment hit for crystallographic soaking or surface plasmon resonance (SPR) screening campaigns targeting kinases (e.g., p38 MAPK) or coagulation factors (e.g., factor Xa). Its commercial availability at high purity and the pre‑existing SAR from the thioether‑benzamide patent series [1] reduce the time from hit identification to lead expansion.

Lead Optimization in Anticoagulant Drug Development

Given the nanomolar activity of close structural analogs against human factor Xa , N‑cyclopropyl‑4‑(methylsulfanyl)benzamide can be directly incorporated into medicinal chemistry programs seeking novel, non‑amidine factor Xa inhibitors. The cyclopropyl amide imparts metabolic stability advantages over N‑alkyl amides [1], while the methylsulfanyl group allows fine‑tuning of lipophilicity without introducing halogen atoms .

Chemical Biology Probe Synthesis and Target Engagement Studies

The 4‑methylsulfanyl group can be selectively oxidized to the sulfoxide or sulfone, providing a convenient handle for affinity‑based protein profiling (AfBPP) or click‑chemistry derivatization. Using N‑cyclopropyl‑4‑(methylsulfanyl)benzamide as a core scaffold ensures that the pharmacophore remains intact during probe synthesis, while the cyclopropyl amide maintains metabolic stability .

Compound Library Enrichment for High‑Throughput Screening

Procurement of N‑cyclopropyl‑4‑(methylsulfanyl)benzamide at ≥95 % purity allows direct plate‑ready dissolution in DMSO. Its favorable logP (2.14) and low TPSA (29.1 Ų) [1] position it within oral drug‑like chemical space, making it a valuable addition to diversity‑oriented screening libraries targeted at CNS or anti‑inflammatory programs.

Quote Request

Request a Quote for N-cyclopropyl-4-(methylsulfanyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.